3-(Chloromethyl)-1-(methylsulfonyl)hexane
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Overview
Description
3-(Chloromethyl)-1-(methylsulfonyl)hexane is an organic compound with the molecular formula C8H17ClO2S It is a derivative of hexane, where a chloromethyl group and a methylsulfonyl group are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(methylsulfonyl)hexane typically involves the chloromethylation of 1-(methylsulfonyl)hexane. This can be achieved through the reaction of 1-(methylsulfonyl)hexane with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(methylsulfonyl)hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of corresponding amines, thiols, or ethers.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hexane derivatives with a methyl group.
Scientific Research Applications
3-(Chloromethyl)-1-(methylsulfonyl)hexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Employed in the preparation of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(methylsulfonyl)hexane involves its reactive functional groups. The chloromethyl group can act as an electrophile, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These properties make it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzoic acid: Used in organic synthesis and pharmaceuticals.
Methanesulfonyl chloride: A reagent in organic synthesis with similar sulfonyl functionality.
Chloromethylmethyl sulfide: Another compound with a chloromethyl group, used in different chemical reactions.
Uniqueness
3-(Chloromethyl)-1-(methylsulfonyl)hexane is unique due to its combination of a chloromethyl group and a methylsulfonyl group on a hexane backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H17ClO2S |
---|---|
Molecular Weight |
212.74 g/mol |
IUPAC Name |
3-(chloromethyl)-1-methylsulfonylhexane |
InChI |
InChI=1S/C8H17ClO2S/c1-3-4-8(7-9)5-6-12(2,10)11/h8H,3-7H2,1-2H3 |
InChI Key |
OZYSPEJZIIUMJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCS(=O)(=O)C)CCl |
Origin of Product |
United States |
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